3-(Bromomethyl)benzonitrile
Overview
Description
3-(Bromomethyl)benzonitrile is an organic compound with the molecular formula C8H6BrN. It is a derivative of benzonitrile, where a bromomethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It’s known that bromomethyl compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .
Mode of Action
3-(Bromomethyl)benzonitrile is a brominated compound, and bromine is a good leaving group. This means that the bromine atom can be easily replaced by other groups or atoms in a chemical reaction . In the presence of a nucleophile, such as the oxygen atom in a water molecule or the nitrogen atom in an amine, the bromine atom in this compound can be replaced, leading to the formation of a new chemical bond .
Biochemical Pathways
Bromomethyl compounds can potentially interfere with various biochemical pathways due to their reactivity with nucleophilic sites in biological molecules .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
Due to its reactivity, it could potentially cause modifications to biological molecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as different pH levels can affect the nucleophilicity of biological molecules . Furthermore, temperature and the presence of other chemicals can also influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Suzuki Cross-Coupling: This compound can participate in Suzuki cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines.
Suzuki Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, are commonly used along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted benzylamines.
Suzuki Cross-Coupling: Biaryl compounds are the primary products.
Scientific Research Applications
3-(Bromomethyl)benzonitrile is utilized in various scientific research fields:
Comparison with Similar Compounds
3-Methylbenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzonitrile: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 3-(Bromomethyl)benzonitrile is unique due to its high reactivity and versatility in various chemical reactions. The presence of the bromomethyl group allows for a wide range of nucleophilic substitutions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(bromomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKOOKPNCVYHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067363 | |
Record name | Benzonitrile, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28188-41-2 | |
Record name | 3-Cyanobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28188-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028188412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyanobenzyl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-m-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-(Bromomethyl)benzonitrile in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to its reactive bromomethyl group. It readily participates in nucleophilic substitution reactions, enabling the introduction of the 3-cyanobenzyl group into various molecules. This is exemplified by its use in synthesizing:
- Oxadiazole-based ligands: Researchers have employed this compound to create semi-rigid, symmetric double-armed oxadiazole bridging ligands. These ligands have shown potential in coordination chemistry, specifically in forming discrete and polymeric complexes with silver(I) salts. []
- Benzimidazolium salts: Reaction of this compound with N-(alkyl)benzimidazoliums yields meta-cyanobenzyl-substituted benzimidazolium salts. These salts exhibit potential as inhibitors of α-glycosidase and carbonic anhydrase, suggesting possible applications in treating related diseases. []
- Naphthyl derivatives: The compound has been utilized in synthesizing a novel compound, 3,3′-{1,1′-Methylenebis[naphthalene-2,1-diylbis(oxymethylene)]}dibenzonitrile. This synthesis involved reacting this compound with 1,1′-methylenedinaphthalen-2-ol. []
Q2: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?
A2: Yes, research on cinnamyl derivatives as potential Factor Xa (FXa) inhibitors provides insights into SAR. While not directly derived from this compound, the research highlights how modifying linker chains and substituents on the benzamidine moiety (structurally similar to the 3-cyanobenzyl group) impacts FXa inhibitory activity, selectivity, and oral bioavailability. [] This suggests that modifications to the 3-cyanobenzyl group in other derivatives could similarly influence their biological activity.
Q3: Is there any information available regarding the analytical methods used to characterize this compound and its derivatives?
A3: The provided research papers primarily utilize standard spectroscopic techniques for characterization. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): This technique provides information about the structure and purity of the synthesized compounds. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups present in the molecules. []
- Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds, supporting their proposed structures. [, ]
- Single-crystal X-ray diffraction: This method was employed to determine the molecular and crystal structures of specific benzimidazolium salt derivatives of this compound. []
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